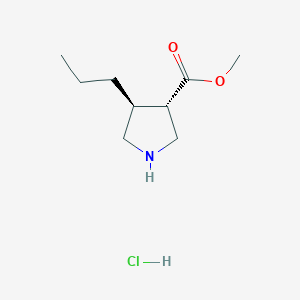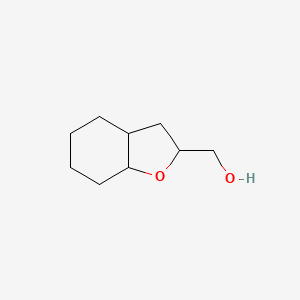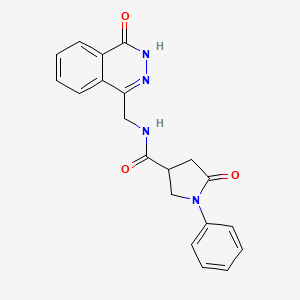
5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylpyrrolidine-3-carboxamide is a derivative of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which has been the subject of various studies due to its potential biological activities and applications in the synthesis of heterocycles. The compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a phthalazinone moiety, which may contribute to its chemical reactivity and biological properties.
Synthesis Analysis
The synthesis of related 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs has been reported, where derivatives are synthesized with potential antibacterial properties . The key intermediates in the synthesis of such compounds are often enaminones, which can be used to construct functionalized heterocycles before decomposing into pyrrole products . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been analyzed using single-crystal X-ray diffraction, indicating that the pyrrolidine ring can adopt an envelope conformation . This information can be extrapolated to suggest that the compound of interest may also exhibit a similar conformation, affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Reactions involving 5-oxo-1-phenylpyrrolidine-3-carbohydrazides have been studied, where the interaction with various quinone derivatives leads to the formation of different hydrazide products . These reactions demonstrate the reactivity of the pyrrolidine-3-carboxylic acid moiety under nucleophilic attack, which could be relevant for the compound when considering potential chemical transformations or biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been extensively characterized using spectroscopic and computational methods . Parameters such as electrostatic potential, electrophilicity, and hyperpolarizability have been calculated, providing insights into the reactivity and electronic properties of the compound. These studies are crucial for understanding how the compound might interact with biological systems or participate in chemical reactions.
Wissenschaftliche Forschungsanwendungen
Potential as Anti-HIV Agent
Research indicates that related compounds such as 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide demonstrate potential as anti-HIV agents. They have been shown to act as non-nucleoside reverse transcriptase inhibitors for HIV-1, which suggests that derivatives like "5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylpyrrolidine-3-carboxamide" could offer valuable insights into the development of new anti-HIV medications (Tamazyan et al., 2007).
Antimicrobial and Antifungal Activities
The compound's structural relatives have shown promising antimicrobial and antifungal activities. These findings suggest the potential for "5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylpyrrolidine-3-carboxamide" to contribute to the development of new antimicrobial agents. For instance, reactions with 1,4-naphthoquinone derivatives have led to the synthesis of compounds with significant activity against various microbial strains (Vaickelionienė et al., 2011).
Role in Chemical Synthesis
The structural framework of "5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylpyrrolidine-3-carboxamide" and its derivatives are utilized in the synthesis of complex chemical entities, suggesting its importance in organic chemistry and drug development. Parallel synthesis techniques have been employed to create libraries of related compounds, highlighting the versatility and potential of this chemical scaffold in generating diverse molecular entities with potential biological activities (Črček et al., 2012).
Anticancer Properties
There is evidence to suggest that compounds with a similar structure possess anticancer properties. This indicates that "5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylpyrrolidine-3-carboxamide" could be a valuable subject of research for its potential anticancer effects. The modification of this compound could lead to the discovery of novel therapeutic agents for cancer treatment (Salahuddin et al., 2014).
Eigenschaften
IUPAC Name |
5-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-18-10-13(12-24(18)14-6-2-1-3-7-14)19(26)21-11-17-15-8-4-5-9-16(15)20(27)23-22-17/h1-9,13H,10-12H2,(H,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSNZIDPXWHXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-phenylpyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

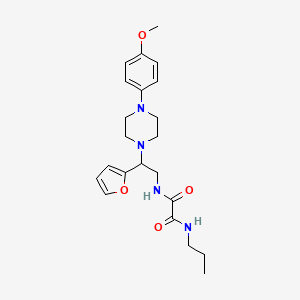
![3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B3009047.png)
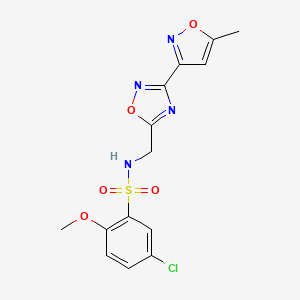

![2-{[2-Chloro-5-(Trifluoromethyl)phenyl]amino}-5-Methoxybenzoic Acid](/img/structure/B3009053.png)
![Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B3009055.png)
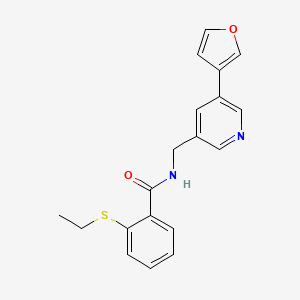
![4-(2-ethoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3009058.png)
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3009059.png)
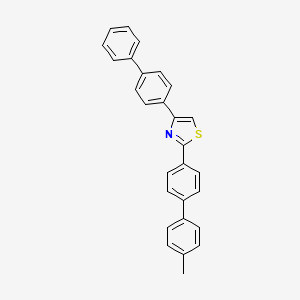
![Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3009062.png)

